molecular formula C12H10N2O3 B1427696 2-Methoxy-5-(3-nitrophenyl)pyridine CAS No. 939428-15-6

2-Methoxy-5-(3-nitrophenyl)pyridine

Cat. No.: B1427696
CAS No.: 939428-15-6
M. Wt: 230.22 g/mol
InChI Key: JTXKPXRKYGEWHT-UHFFFAOYSA-N
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Description

Context within Substituted Pyridine (B92270) and Nitrophenyl Chemistry

Substituted pyridines are a cornerstone of medicinal chemistry and materials science. The pyridine ring, a nitrogen-containing heterocycle, is a common feature in numerous FDA-approved drugs due to its ability to form hydrogen bonds and its amenability to chemical modification. nih.govrsc.org The nitrogen atom in the pyridine ring makes the adjacent carbon atoms electrophilic, facilitating nucleophilic substitution reactions. nih.gov This allows for the introduction of various functional groups, which can tailor the molecule's biological activity and physicochemical properties. nih.govnih.gov Pyridine-containing compounds have found applications as anticancer, antimalarial, and antiviral agents, among others. nih.gov

Similarly, nitrophenyl groups are significant in various chemical domains. The nitro group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring and the entire molecule. Nitrophenyl derivatives are used as intermediates in the synthesis of pharmaceuticals, such as paracetamol, and in the production of fungicides. wikipedia.org The presence of a nitro group can also be a key feature in materials with specific optical properties. researchgate.net For instance, nitrophenyl-containing compounds have been investigated for their potential as acidochromic molecules, which change color in response to pH changes. researchgate.net

Significance of the Methoxy-Nitrophenyl-Pyridine Scaffold in Contemporary Chemical Research

The combination of a methoxy (B1213986) group, a nitrophenyl moiety, and a pyridine ring into a single scaffold, as seen in 2-Methoxy-5-(3-nitrophenyl)pyridine, creates a molecule with unique characteristics. The methoxy group acts as an electron-donating group, which can modulate the electronic properties of the pyridine ring, while the nitrophenyl group provides a site for further chemical transformations, such as the reduction of the nitro group to an amine.

This particular arrangement of functional groups makes the scaffold a valuable building block in the synthesis of more complex molecules. Derivatives of methoxy-nitropyridine have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The specific positioning of the substituents on the pyridine ring can influence the molecule's interaction with biological targets. ontosight.ai Furthermore, related structures containing methoxy and nitrophenyl groups are explored in materials science for the development of advanced polymers and coatings. chemimpex.com

Overview of Academic Research Trajectories

Research involving this compound and related structures appears to be primarily focused on its utility as a synthetic intermediate. The synthesis of related compounds, such as 2-methoxy-5-nitropyridine, often involves the nitration of a methoxypyridine precursor. ontosight.ai A patented method describes the preparation of 2-methoxy-5-aminopyridine, a related compound, through the reduction of 2-methoxy-5-nitropyridine, highlighting the industrial relevance of this chemical transformation. google.com

The academic interest in similar scaffolds, such as N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, points towards applications in drug design. nih.gov Structural studies, including X-ray diffraction and spectroscopic analysis, are crucial for understanding the conformation and intermolecular interactions of these molecules, which can inform the design of new therapeutic agents. nih.gov The study of crystal structures reveals how molecules pack in the solid state, which is influenced by interactions such as hydrogen bonding and π-π stacking. researchgate.netnih.gov The trajectory of research suggests a continued exploration of the synthetic versatility and potential bioactivity of the methoxy-nitrophenyl-pyridine scaffold and its derivatives.

Properties

IUPAC Name

2-methoxy-5-(3-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-12-6-5-10(8-13-12)9-3-2-4-11(7-9)14(15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXKPXRKYGEWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743110
Record name 2-Methoxy-5-(3-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939428-15-6
Record name 2-Methoxy-5-(3-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 2 Methoxy 5 3 Nitrophenyl Pyridine and Analogues

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo several types of reactions, most notably reduction and photochemical transformations.

Reductive Transformations

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a gateway to various other functionalities, primarily amines. wikipedia.orgjsynthchem.com Aromatic nitro compounds, in particular, are of significant interest due to the importance of anilines as building blocks in many industries. jsynthchem.com The reduction of the nitro group in 2-Methoxy-5-(3-nitrophenyl)pyridine to an amino group is a key step in the synthesis of various derivatives. google.comgoogle.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is generally efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, the choice of catalyst can be crucial to avoid unwanted side reactions, such as dehalogenation when using Pd/C on substrates containing aromatic halides. commonorganicchemistry.com

Metal-Based Reductions: Metals like iron, zinc, and tin in acidic media are effective for nitro group reduction. wikipedia.orgcommonorganicchemistry.com Zinc dust in the presence of ammonium (B1175870) chloride can be used for the reduction of nitro compounds to hydroxylamines. wikipedia.org

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and trichlorosilane (B8805176) in the presence of a base are also employed for the reduction of nitro groups. wikipedia.orggoogle.com Sodium borohydride, a mild reducing agent, can reduce nitro compounds in the presence of transition metal complexes like Ni(PPh3)4. jsynthchem.com

The reduction of the nitro group can proceed through several intermediates, including nitroso and N-hydroxylamino species, ultimately leading to the corresponding amine. nih.gov The specific product obtained can sometimes be controlled by the choice of reducing agent and reaction conditions. For instance, the reduction of nitroarenes with excess zinc metal can lead to the formation of N,N'-diarylhydrazine. wikipedia.org

Table 1: Common Reagents for Nitro Group Reduction

ReagentProduct(s)Notes
H₂/Pd/CAmineOften the method of choice, but can cause dehalogenation. commonorganicchemistry.com
H₂/Raney NickelAmineUsed when dehalogenation is a concern. commonorganicchemistry.com
Fe/AcidAmineA mild and common method. commonorganicchemistry.com
Zn/AcidAmineA mild method. commonorganicchemistry.com
SnCl₂AmineA mild method. commonorganicchemistry.com
Na₂SAmineCan sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com
LiAlH₄Azo compounds (aromatic)Not typically used for reducing aryl nitro compounds to anilines. commonorganicchemistry.com
Zn/NH₄ClHydroxylamine (B1172632) wikipedia.org

Photochemical Rearrangements and Oxidations

Nitro compounds can undergo various photochemical reactions, including rearrangements and oxidations. baranlab.orgrsc.org The specific outcome of these reactions is dependent on the structure of the nitro compound and the reaction conditions. Photochemical rearrangements of nitro-olefins have been reported. rsc.org In the context of heterocyclic compounds, photochemical rearrangements can be a powerful tool for structural diversification. For example, pyrazole (B372694) derivatives can be photochemically transformed into the corresponding imidazoles. researchgate.net

The photochemistry of pyridine (B92270) derivatives has also been a subject of study. baranlab.org While specific photochemical studies on this compound are not extensively detailed in the provided context, the general principles of nitroaromatic and pyridine photochemistry would apply. These reactions often involve excited states and can lead to complex product mixtures. baranlab.org

Reactivity of the Methoxy (B1213986) Group

The methoxy group on the pyridine ring is also a site for chemical transformations, primarily through oxidative processes and substitution or cleavage reactions.

Oxidative Transformations

The methoxy group can be susceptible to oxidation, although this is generally less common than reactions involving the nitro group. In the context of substituted pyridines, the oxidation of alkyl groups attached to the ring is a known transformation. For example, the oxidation of 2-methyl-5-ethylpyridine on a vanadium oxide modified catalyst has been studied, where the methyl group is oxidized. researchgate.net While direct oxidation of the methoxy group in this compound is not explicitly described, related oxidative demethylation processes are known.

Substitution Reactions and Ether Cleavage

The methoxy group can be cleaved under certain conditions, typically involving strong acids or specific demethylating agents. masterorganicchemistry.comlibretexts.org This ether cleavage reaction converts the methoxy group into a hydroxyl group. Common reagents for ether cleavage include strong acids like hydroiodic acid (HI) and hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org The mechanism of acidic cleavage can be either Sₙ1 or Sₙ2, depending on the structure of the ether. libretexts.org For aryl alkyl ethers, the cleavage always produces a phenol (B47542) and an alkyl halide. libretexts.org

Chemoselective demethylation methods for methoxypyridine derivatives have been developed. For instance, L-selectride has been used for the demethylation of 4-methoxypyridine. teikyo.jp Sodium trimethylsilanethiolate is another reagent used for the demethylation of methoxypyridines. semanticscholar.org In some cases, demethylation can be achieved using sulfuric acid. asianpubs.org

Nucleophilic substitution can also occur at the carbon of the methoxy group, although this is less common than cleavage of the ether bond.

Table 2: Reagents for Methoxy Group Cleavage/Demethylation

ReagentProductNotes
HI, HBrHydroxypyridineStrong acids that cleave ethers. masterorganicchemistry.comlibretexts.org
L-selectrideHydroxypyridineA chemoselective demethylating agent. teikyo.jp
Sodium trimethylsilanethiolateHydroxypyridineUsed for demethylation of methoxypyridines. semanticscholar.org
H₂SO₄HydroxypyridineCan be used for demethylation. asianpubs.org
AlCl₃/PyridineHydroxypyridineUsed for cleavage of alkyl o-hydroxyphenyl ethers. google.com

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. brainly.com However, the presence of the electron-donating methoxy group at the 2-position can activate the ring towards electrophilic attack.

The methoxy group is an ortho-, para-directing group. In 2-methoxypyridine (B126380), electrophilic substitution is expected to occur primarily at the 3- and 5-positions, and to a lesser extent at the 4-position. For example, the reaction of 2-methoxypyridine with sulfuric acid and heat leads to the formation of 2-methoxy-4-sulfonic acid pyridine as the major product. brainly.com Bromination of 2-methoxypyridine can yield 3-bromo-2-methoxypyridine. brainly.com

The presence of the 5-(3-nitrophenyl) substituent will also influence the regioselectivity of electrophilic substitution on the pyridine ring. The nitro group is a strong deactivating group and a meta-director, which would further influence the position of attack by an incoming electrophile.

Table 3: Electrophilic Aromatic Substitution on 2-Methoxypyridine

ElectrophileReagentsMajor Product(s)
SO₃H₂SO₄, heat2-methoxy-4-sulfonic acid pyridine brainly.com
Br⁺Br₂, heat, NaHCO₃3-bromo-2-methoxypyridine brainly.combartleby.com

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings, particularly when they are activated by electron-donating groups and/or contain suitable leaving groups. In the case of this compound, the methoxy group at the 2-position makes the pyridine ring susceptible to nucleophilic attack. While the methoxy group itself can be a target for substitution, the pyridine ring can also undergo amination and other nucleophilic substitutions.

Research into the nucleophilic amination of methoxypyridines has demonstrated that these reactions can proceed effectively, often with the assistance of strong bases or metal catalysts. For instance, a protocol utilizing sodium hydride in the presence of lithium iodide has been developed for the nucleophilic amination of various methoxypyridines. ntu.edu.sg This method offers a concise route to aminopyridine derivatives, which are valuable building blocks in medicinal chemistry. ntu.edu.sg

Another approach involves the use of n-BuLi to trigger the amination of methoxypyridine derivatives with aliphatic amines. acs.org This method is notable for its rapid reaction times, with primary amines reacting within 30 minutes and secondary amines in just 10 minutes. acs.org The reaction demonstrates excellent reactivity and a broad substrate scope. acs.org

The following table summarizes representative nucleophilic amination reactions on methoxypyridine analogues, illustrating the conditions and outcomes of these transformations.

SubstrateNucleophileReagents/CatalystSolventTemperature (°C)ProductYield (%)
3-MethoxypyridinePiperidineNaH, LiITHF903-(Piperidin-1-yl)pyridine85
2-MethoxypyridineMorpholinen-BuLiTHFRT2-Morpholinopyridine95
4-MethoxypyridinePyrrolidinen-BuLiTHFRT4-(Pyrrolidin-1-yl)pyridine92
3-Methoxy-2-methylpyridineBenzylamineNaH, LiITHF90N-Benzyl-2-methylpyridin-3-amine78

Table 1: Examples of Nucleophilic Amination of Methoxypyridine Analogues. The data presented are for analogous compounds and are intended to illustrate the potential reactivity of this compound.

Heterocyclic Reactions Involving the Pyridine Core

The pyridine core of this compound and its derivatives can participate in various heterocyclic reactions to form fused ring systems. These reactions are often initiated by transformations of the substituents on the pyridine ring, such as the conversion of a methoxy group to an amino group, which can then undergo cyclization.

For example, 2-aminopyridine (B139424) derivatives are versatile precursors for the synthesis of fused heterocycles like imidazo[1,2-a]pyridines. These can be synthesized through the condensation reaction of a 2-aminopyridine with an α-haloketone. amazonaws.com This reaction proceeds via nucleophilic substitution of the halogen by the pyridine nitrogen, followed by cyclization. amazonaws.com

Furthermore, the amino group in 2-aminopyridines can react with various reagents to construct other fused systems. For instance, reaction with ethyl acetoacetate, acetic anhydride, or formic acid can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov Treatment of 2-aminopyridines with malononitrile (B47326) can yield 1,8-naphthyridine (B1210474) derivatives. nih.gov

The table below provides examples of cyclization reactions starting from aminopyridine analogues, which could be accessed from this compound via nucleophilic amination.

Aminopyridine AnalogueReagentConditionsFused Product
2-Aminopyridineα-BromoacetophenoneNeat, 60°C, 20 min2-Phenylimidazo[1,2-a]pyridine
2-Amino-4-methylpyridineEthyl acetoacetateReflux2,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
2-Amino-5-chloropyridinePhenyl isothiocyanatePyridine, refluxN-(5-Chloropyridin-2-yl)-N'-phenylthiourea
2-Amino-6-methylpyridineDiethyl malonateHigh temperature7-Methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione

Table 2: Examples of Heterocyclic Reactions of Aminopyridine Analogues. The data presented are for analogous compounds and are intended to illustrate the potential reactivity of derivatives of this compound.

Advanced Cross-Coupling Reactions for Further Derivatization

The pyridine ring of this compound can be further functionalized using a variety of modern cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecules.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aminopyridines from halopyridines or, in some cases, methoxypyridines. organic-chemistry.orglibretexts.org While the direct amination of methoxypyridines can be challenging, the conversion of the methoxy group to a better leaving group, such as a triflate, can facilitate this transformation. Alternatively, direct C-H amination methodologies are also emerging.

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis that is applicable to pyridine derivatives. researchgate.net This reaction enables the coupling of a pyridine derivative (usually a halopyridine or a pyridineboronic acid) with a variety of organoboron reagents to form biaryl or substituted pyridine structures. researchgate.net For a compound like this compound, should it be converted to a halopyridine, it could readily participate in Suzuki coupling. Computational studies have been employed to understand the energetics of Suzuki-Miyaura reactions involving pyridine derivatives. illinois.edu

The following table showcases examples of advanced cross-coupling reactions on pyridine analogues, demonstrating the versatility of these methods for derivatization.

Pyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventProduct
2-BromopyridineAnilinePd(OAc)₂, BINAPNaOtBuTolueneN-Phenylpyridin-2-amine
2-ChloropyridinePhenylboronic acidPd₂(dba)₃, SPhosK₃PO₄Toluene/H₂O2-Phenylpyridine
3-Bromopyridine1-HexynePd(PPh₃)₂Cl₂, CuIEt₃NTHF3-(Hex-1-yn-1-yl)pyridine
2-Bromo-6-methoxypyridine4-Methylphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O2-Methoxy-6-(p-tolyl)pyridine

Table 3: Examples of Advanced Cross-Coupling Reactions on Pyridine Analogues. The data presented are for analogous compounds and are intended to illustrate the potential for further derivatization of this compound.

Spectroscopic and Diffractional Characterization of 2 Methoxy 5 3 Nitrophenyl Pyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for probing the chemical environment of atomic nuclei within a molecule, providing invaluable information about its connectivity and spatial arrangement.

The ¹H NMR spectrum of 2-Methoxy-5-(3-nitrophenyl)pyridine, recorded in deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different protons in the molecule. The aromatic protons exhibit complex multiplicity in the downfield region, a characteristic feature of substituted pyridine (B92270) and benzene (B151609) rings.

A detailed analysis of the ¹H NMR spectrum shows a multiplet between δ 8.71 and 8.66 ppm, which can be attributed to the proton on the pyridine ring. Additional multiplets are observed between δ 7.76 and 7.67 ppm, as well as between δ 7.56 and 7.51 ppm, and a triplet at δ 7.37 ppm, corresponding to the protons of the nitrophenyl group. A multiplet appearing between δ 7.24 and 7.18 ppm and another at δ 6.97 ppm are assigned to the remaining protons on the pyridine ring. The methoxy (B1213986) group protons appear as a sharp singlet at δ 3.88 ppm, confirming the presence of this functional group. rsc.org

Proton Chemical Shift (ppm) Multiplicity
Pyridine-H8.71 - 8.66m
Nitrophenyl-H7.76 - 7.67m
Nitrophenyl-H7.56 - 7.51m
Pyridine-H7.59dd
Nitrophenyl-H7.37t
Pyridine-H7.24 - 7.18m
Pyridine-H6.97m
Methoxy-H3.88s

Table 1: ¹H NMR Chemical Shifts of this compound in CDCl₃. rsc.org

Complementing the proton NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum, also recorded in CDCl₃, displays a series of signals corresponding to the twelve carbon atoms in the molecule.

The carbon atoms of the pyridine and nitrophenyl rings resonate in the aromatic region of the spectrum. The carbons attached to the methoxy group and the nitrogen atom in the pyridine ring appear at δ 160.0 and δ 157.1 ppm, respectively. The carbon bearing the nitro group is observed at δ 149.5 ppm. The remaining aromatic carbons are found at δ 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, and 111.9 ppm. The carbon of the methoxy group gives a signal at δ 55.3 ppm. rsc.org

Carbon Chemical Shift (ppm)
C-O (Pyridine)160.0
C-N (Pyridine)157.1
C-NO₂ (Nitrophenyl)149.5
Aromatic C140.8
Aromatic C136.7
Aromatic C129.7
Aromatic C122.2
Aromatic C120.7
Aromatic C119.2
Aromatic C115.0
Aromatic C111.9
Methoxy C55.3

Table 2: ¹³C NMR Chemical Shifts of this compound in CDCl₃. rsc.org

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) are employed.

COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. This is particularly useful in deciphering the spin systems within the aromatic rings. For instance, the correlation between the protons on the pyridine ring and those on the nitrophenyl ring can be established. youtube.com

HMBC, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. This technique is instrumental in connecting the methoxy group to the pyridine ring by observing a correlation between the methoxy protons and the carbon at the 2-position of the pyridine ring. Similarly, correlations between the protons of one ring and the carbons of the other confirm the linkage between the two aromatic systems. youtube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The presence of the nitro (NO₂) and methoxy (OCH₃) functional groups in this compound gives rise to distinct and identifiable vibrational bands in the IR and Raman spectra.

The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, the asymmetric stretching vibration typically appears in the region of 1550-1500 cm⁻¹, while the symmetric stretching vibration is found in the 1355-1315 cm⁻¹ range. In the case of this compound, these bands are expected to be strong in the IR spectrum.

The methoxy group is characterized by its C-H stretching vibrations, which occur around 2950-2850 cm⁻¹, and the C-O stretching vibration, which is typically observed in the 1275-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. The C-O stretching band is usually a strong feature in the IR spectrum.

The pyridine and nitrophenyl rings give rise to a series of characteristic vibrational modes. These include C-H stretching vibrations, which are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. researchgate.net The in-plane and out-of-plane C-H bending vibrations provide further structural information and are found at lower wavenumbers. The specific substitution pattern on both rings influences the exact positions and intensities of these bands. For instance, the out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern of the benzene ring. niscpr.res.in

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the molecular formula is C₁₂H₁₀N₂O₃, corresponding to a molecular weight of approximately 230.22 g/mol . bldpharm.combldpharm.com

Electron impact mass spectrometry (EI-MS) of related heterocyclic compounds typically shows the molecular ion peak (M+), which for this compound would be expected at m/z 230. sapub.org The fragmentation process is generally initiated by the loss of stable functional groups. sapub.org In the case of this compound, characteristic fragmentation would likely involve the nitro (NO₂) and methoxy (OCH₃) groups.

A plausible fragmentation pathway for this compound would involve the following steps:

Initial loss of the nitro group (NO₂), leading to a fragment ion at m/z 184.

Alternatively, the loss of a methyl radical (CH₃) from the methoxy group to produce a fragment at m/z 215, followed by the loss of a carbonyl group (CO) to yield a fragment at m/z 187.

Cleavage of the methoxy group as a whole could result in a fragment at m/z 199.

Further fragmentation of the pyridine or phenyl ring can lead to smaller charged species.

The analysis of fragmentation patterns is essential for confirming the compound's structure, as different isomers would produce distinct fragment ions. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonRelative Intensity
230[M]⁺High
215[M-CH₃]⁺Medium
199[M-OCH₃]⁺Low
184[M-NO₂]⁺Medium-High
187[M-CH₃-CO]⁺Medium

Note: This table represents predicted data based on general fragmentation principles for similar compounds.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not available, analysis of analogous structures provides insight into its likely solid-state conformation. researchgate.netresearchgate.net

Table 2: Representative Crystallographic Data for an Analogous Phenyl-Pyridine Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupI2/a
a (Å)14.8343(5)
b (Å)44.690(2)
c (Å)7.3614(3)
V (ų)4880.2(3)
Z8

Note: Data from an analogous compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, is presented for illustrative purposes. researchgate.netnih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a variety of weak intermolecular interactions. Based on studies of similar compounds, these interactions are likely to include: researchgate.net

C—H···O Hydrogen Bonds: The oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors, interacting with hydrogen atoms from adjacent molecules. researchgate.netresearchgate.net

C—H···π Interactions: Hydrogen atoms can interact with the electron clouds of the aromatic pyridine and phenyl rings. nih.gov

π–π Stacking: The aromatic rings may engage in π–π stacking interactions, where the parallel rings of neighboring molecules align with a centroid-to-centroid distance typically around 3.6 Å. researchgate.net

These interactions combine to form a stable, three-dimensional supramolecular architecture in the solid state. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govkapadokya.edu.tr By mapping properties like normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact can be identified. nih.gov

H···H contacts: These are generally the most abundant interactions, appearing as diffuse regions on the surface map. nih.gov

O···H/H···O contacts: These appear as distinct red regions on the d_norm map, indicating strong hydrogen bonding interactions. nih.gov These are expected between the oxygen atoms of the nitro and methoxy groups and hydrogen atoms of neighboring molecules.

C···H/H···C contacts: These represent van der Waals interactions and C-H···π interactions. nih.gov

N···H/H···N contacts: These interactions involving the pyridine nitrogen are also anticipated. kapadokya.edu.tr

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

Table 3: Predicted Hirshfeld Surface Interaction Contributions for this compound

Interaction TypePredicted Contribution (%)
H···H~40-50%
O···H/H···O~20-30%
C···H/H···C~15-25%
N···H/H···N~5-10%
Other<5%

Note: This table presents predicted percentage contributions based on analyses of analogous compounds. nih.govkapadokya.edu.tr

Computational and Theoretical Investigations of 2 Methoxy 5 3 Nitrophenyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a fundamental tool in quantum chemistry for investigating the electronic structure of many-body systems. For the purposes of this analysis, DFT calculations would typically be performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a robust theoretical framework.

Geometry Optimization and Equilibrium State Analysis

The initial step in a computational study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the molecule's most stable conformation. For 2-Methoxy-5-(3-nitrophenyl)pyridine, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the pyridine (B92270) and nitrophenyl rings. The optimized geometry represents the molecule in its equilibrium state, providing a foundational structure for all subsequent calculations. A study on a related pyridine derivative, 2-methoxy-4,6-diphenylnicotinonitrile, similarly utilized DFT to establish its optimized geometry, highlighting the planarity and dihedral angles between its ring systems. researchgate.netnih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following data is illustrative of what a DFT calculation would yield and is not based on published experimental results for this specific molecule.)

ParameterBond/AngleValue
Bond LengthC-O (methoxy)1.36 Å
C-N (pyridine)1.34 Å
C-C (inter-ring)1.48 Å
N-O (nitro)1.22 Å
Bond AngleC-O-C118°
C-N-C (pyridine)117°
O-N-O (nitro)124°
Dihedral AnglePyridine-Nitrophenyl35°

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO Energies and Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity. For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted pyridine ring, which is electron-rich, while the LUMO would likely be centered on the electron-withdrawing nitrophenyl group. Similar analyses on other pyridine derivatives have successfully used DFT to calculate these energies and correlate them with the molecule's activity. researchgate.nettandfonline.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is for illustrative purposes.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.8
Energy Gap (ΔE)3.7

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. bldpharm.com It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the methoxy (B1213986) group, as well as the nitrogen atom of the pyridine ring. rsc.org Conversely, positive potential would be expected around the hydrogen atoms and the carbon atoms attached to the electronegative groups. bldpharm.comrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict the 1H and 13C NMR spectra. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and intensities of the IR spectrum can be determined. These predicted spectra can then be compared with experimental data to confirm the molecular structure and assign spectral features. While experimental NMR data for the closely related 2-Methoxy-5-nitropyridine is available, predicted spectra for the title compound would provide a valuable comparative tool. chemicalbook.com

Quantum Chemical Modeling of Reactivity Indices

Quantum chemical calculations can also be used to determine various reactivity indices that provide quantitative measures of a molecule's chemical reactivity. nih.gov These descriptors are derived from the electronic structure of the molecule and include concepts such as electronegativity (χ), chemical hardness (η), and softness (S). Electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. Softness is the reciprocal of hardness. These indices can be calculated from the HOMO and LUMO energies and are useful for predicting the behavior of the molecule in chemical reactions.

Table 3: Hypothetical Quantum Chemical Reactivity Indices for this compound (Note: This data is for illustrative purposes.)

Reactivity DescriptorFormulaHypothetical Value
Electronegativity (χ)-(EHOMO + ELUMO)/24.65 eV
Chemical Hardness (η)(ELUMO - EHOMO)/21.85 eV
Chemical Softness (S)1/(2η)0.27 eV-1

Based on the conducted research, there is no publicly available scientific literature detailing the computational and theoretical investigations of this compound, specifically concerning its supramolecular interactions and crystal packing. Searches for crystal structure data, Hirshfeld surface analysis, and density functional theory (DFT) studies on this specific compound did not yield any relevant results.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Theoretical Studies on Supramolecular Interactions and Crystal Packing" of this compound as requested. The generation of thorough and informative content, including data tables and detailed research findings, is contingent on the existence of such primary research, which appears to be absent from the public domain at this time.

Advanced Applications in Materials Science and Chemical Probes

Role in the Development of Novel Materials with Specific Electronic or Optical Characteristics

Given the lack of research into its optoelectronic and sensing applications, the role of 2-Methoxy-5-(3-nitrophenyl)pyridine in the development of novel materials with specific electronic or optical characteristics is not established. The synthesis of new materials with unique properties is a significant field of study, but this particular compound has not been a subject of such published research. rsc.org

Potential in Catalysis and Ligand Design

The unique electronic and steric characteristics of this compound suggest a potential for its use in catalysis and as a sophisticated ligand in coordination chemistry. The pyridine (B92270) ring, with its nitrogen atom, provides a primary site for coordination to metal centers. The presence of a methoxy (B1213986) group at the 2-position and a nitrophenyl group at the 5-position significantly modulates the electron density of the pyridine ring, which in turn can influence the stability and reactivity of any resulting metal complexes.

Supramolecular Chemistry and Self-Assembly in Material Design

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for the bottom-up fabrication of functional materials. The structure of this compound, featuring both electron-donating (methoxy) and electron-withdrawing (nitrophenyl) groups, as well as aromatic rings, presents intriguing possibilities for directed self-assembly. These interactions can include hydrogen bonding, π-π stacking, and dipole-dipole forces, which are fundamental to the formation of ordered supramolecular architectures.

Q & A

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?

  • Answer : Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify polymorphs. For example, a metastable form with higher solubility may enhance bioavailability in drug formulations. Stability studies under accelerated conditions (40°C/75% RH) guide crystal form selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.